Bisulepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

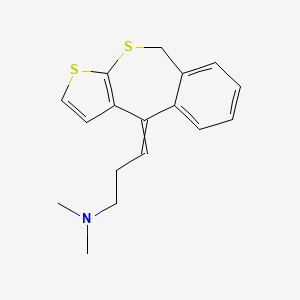

Bisulepine is a complex organic compound with the molecular formula C17H19NS2. It is known for its unique structure, which includes a thieno and benzothiepin ring system.

Vorbereitungsmethoden

The synthesis of Bisulepine involves several steps. One common method includes the reaction of thieno2,3-cbenzothiepin with N,N-dimethylpropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Bisulepine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, bisulepine serves as a building block in the synthesis of more complex molecules. It is particularly useful in studies focusing on structure-activity relationships among antihistamines. Researchers utilize this compound to explore its interactions with histamine receptors, which can lead to insights into the development of new antihistamine drugs.

Biology

This compound has been investigated for its biological activities , particularly its role as a bioactive compound. Studies have shown that it acts as an antagonist at histamine H1 receptors , which is crucial for understanding its effects on various physiological processes. This compound is also used in research related to allergic reactions and other conditions associated with histamine release.

Medicine

The medicinal applications of this compound are noteworthy:

- Antihistamine Properties : It is primarily recognized for its effectiveness in managing allergic conditions. Clinical studies indicate that this compound has a favorable safety profile compared to other antihistamines, making it a preferred choice in certain therapeutic contexts.

- Sedative Effects : this compound exhibits hypnotic properties, which can be beneficial for treating insomnia and anxiety disorders. Its dual action as both an antihistamine and sedative distinguishes it from many other compounds in the same category.

- Therapeutic Research : Ongoing research aims to explore its potential therapeutic effects in treating conditions like depression and neuropsychiatric disorders, where histamine balance plays a critical role.

Industry

In industrial applications, this compound is utilized in the formulation of pharmaceutical products, particularly those targeting allergic responses. Its role as an intermediate in chemical manufacturing processes further emphasizes its versatility and importance in drug development.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- A study demonstrated that patients treated with this compound experienced significant relief from allergic symptoms with minimal side effects compared to traditional antihistamines.

- Another investigation explored its sedative properties, finding that patients reported improved sleep quality without the residual drowsiness often associated with other sedatives.

Wirkmechanismus

The mechanism of action of Bisulepine involves its interaction with specific molecular targets. It is known to act as an antagonist at histamine H1 receptors, which explains its antihistamine properties. Additionally, it may interact with other receptors and pathways in the central nervous system, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Bisulepine can be compared with similar compounds such as bisulepin and dosulepin. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, bisulepin is also an antihistamine but has different pharmacokinetic properties and therapeutic applications .

Eigenschaften

CAS-Nummer |

5802-61-9 |

|---|---|

Molekularformel |

C17H19NS2 |

Molekulargewicht |

301.5 g/mol |

IUPAC-Name |

(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |

InChI |

InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |

InChI-Schlüssel |

ZLJLUTCIUOCIQM-OVCLIPMQSA-N |

SMILES |

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |

Isomerische SMILES |

CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |

Kanonische SMILES |

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |

Key on ui other cas no. |

5802-61-9 |

Verwandte CAS-Nummern |

1154-12-7 (hydrochloride) |

Synonyme |

dithiaden dithiadene dithiadene hydrochloride dithiadene sulfate (1:1) dithiadene, (E)-isomer dithiadene, (Z)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.